2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester
Overview
Description
This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It contains a pyrazole ring attached to a propionic acid tert-butyl ester group, and a boronic ester group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring, a propionic acid tert-butyl ester group, and a boronic ester group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Chemical Reactivity and Synthesis Potential
The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester exhibits significant potential as a building block in the synthesis of heterocyclic compounds. Its reactivity makes it a valuable component for generating various classes of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's unique reactivity under relatively mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, highlighting its importance in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of related chemical structures is crucial for assessing the potential environmental impact of chemicals. Ethyl tert-butyl ether (ETBE), a compound with a similar tert-butyl group, undergoes biodegradation through aerobic processes and cometabolism, with the involvement of specific enzymes and genes. Despite the presence of ETBE-degrading microorganisms, anaerobic biodegradation pathways remain underexplored, and the influence of co-contaminants on ETBE degradation is a factor to consider in environmental assessments (Thornton et al., 2020).
Material Design and Optical Properties
Certain esters, such as cellulose esters, demonstrate significant material design applications, including the creation of retardation films with distinctive orientation birefringence and wavelength dispersion. The orientation birefringence of these materials, influenced by ester groups, can be fine-tuned through material design, demonstrating the potential for precise optical applications. The modification of orientation birefringence through the addition of plasticizers suggests that structural modifications in esters can lead to substantial changes in optical properties, offering avenues for advanced material design (Yamaguchi et al., 2012).
Biopolymer Modification and Drug Delivery
Chemical modifications of biopolymers, such as xylan, open up possibilities for creating novel biopolymer ethers and esters with specific functional properties. The introduction of different functional groups and the control over substitution patterns allow for the generation of biopolymers with tailored properties, potentially useful in drug delivery applications. For instance, xylan esters have shown potential in forming nanoparticles for drug delivery, illustrating the role of chemical modification in expanding the functionality of biopolymers (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O4/c1-11(13(20)21-14(2,3)4)19-10-12(9-18-19)17-22-15(5,6)16(7,8)23-17/h9-11H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGDLFDBIRQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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